molecular formula C9H16INO2Zn B2471374 tert-butyl 3-methanidylazetidine-1-carboxylate;iodozinc(1+) CAS No. 1236862-60-4

tert-butyl 3-methanidylazetidine-1-carboxylate;iodozinc(1+)

Cat. No.: B2471374
CAS No.: 1236862-60-4
M. Wt: 362.52
InChI Key: QJLOJLOWAJXXIG-UHFFFAOYSA-M
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Description

tert-Butyl 3-methanidylazetidine-1-carboxylate;iodozinc(1+): is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a tert-butyl ester group, and an iodozinc moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methanidylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. The process often requires the use of strong bases and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methanidylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, including halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced azetidine compounds, and substituted azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-methanidylazetidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable for drug discovery and development .

Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs .

Industry: Industrially, tert-butyl 3-methanidylazetidine-1-carboxylate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-methanidylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The iodozinc moiety plays a crucial role in mediating these interactions, often through coordination with active sites on proteins .

Comparison with Similar Compounds

  • tert-Butyl 3-methyleneazetidine-1-carboxylate
  • tert-Butyl 3-ethynylazetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Comparison: While these compounds share structural similarities, tert-butyl 3-methanidylazetidine-1-carboxylate is unique due to the presence of the iodozinc moiety. This feature imparts distinct reactivity and stability, making it more versatile for various applications. The other compounds, although similar, lack the iodozinc group and therefore exhibit different chemical behaviors and applications .

Properties

IUPAC Name

tert-butyl 3-methanidylazetidine-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.HI.Zn/c1-7-5-10(6-7)8(11)12-9(2,3)4;;/h7H,1,5-6H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIBLMCVMAVYAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175487
Record name [[1-[(1,1-Dimethylethoxy)carbonyl]-3-azetidinyl]methyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-60-4
Record name [[1-[(1,1-Dimethylethoxy)carbonyl]-3-azetidinyl]methyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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